molecular formula C16H15NO2 B12533163 N-(4-acetyl-3-methylphenyl)benzamide CAS No. 714971-71-8

N-(4-acetyl-3-methylphenyl)benzamide

Cat. No.: B12533163
CAS No.: 714971-71-8
M. Wt: 253.29 g/mol
InChI Key: PTLQXBYUBWIANQ-UHFFFAOYSA-N
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Description

N-(4-acetyl-3-methylphenyl)benzamide is an organic compound with the molecular formula C16H15NO2 It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-3-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation. The process involves the use of a base, such as triethylamine, to facilitate the reaction and avoid protonation of the raw materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and better selectivity. The use of microreactors also enables the determination of intrinsic reaction kinetics parameters, optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-3-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-acetyl-3-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetyl-3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzamide
  • N-(4-methylphenyl)benzamide
  • N-(3-amino-4-methylphenyl)benzamide

Uniqueness

N-(4-acetyl-3-methylphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

714971-71-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(4-acetyl-3-methylphenyl)benzamide

InChI

InChI=1S/C16H15NO2/c1-11-10-14(8-9-15(11)12(2)18)17-16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)

InChI Key

PTLQXBYUBWIANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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